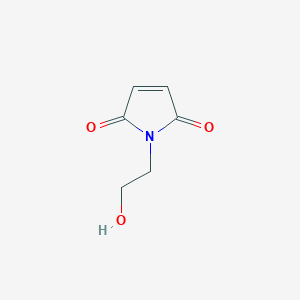

N-(2-Hydroxyethyl)maleimide

描述

The exact mass of the compound 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-(2-hydroxyethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTADRUCVAUCRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332522 | |

| Record name | 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1585-90-6 | |

| Record name | 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxyethyl)maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2-Hydroxyethyl)maleimide: A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

N-(2-Hydroxyethyl)maleimide (HEMI) is a bifunctional chemical compound that plays a crucial role in the fields of bioconjugation, polymer chemistry, and drug development. Its unique structure, featuring a thiol-reactive maleimide (B117702) group and a modifiable hydroxyl group, makes it a versatile tool for covalently linking molecules and functionalizing materials. This technical guide provides an in-depth overview of the core chemical properties, structure, synthesis, and key applications of this compound.

Core Chemical Properties and Structure

This compound is a white to off-white crystalline solid under standard conditions. Its chemical and physical properties are summarized in the table below, providing a comprehensive overview for experimental design and application.

Tabulated Chemical and Physical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO₃ | [1] |

| Molecular Weight | 141.12 g/mol | [1] |

| IUPAC Name | 1-(2-hydroxyethyl)pyrrole-2,5-dione | |

| Synonyms | HEMI, 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione | [2] |

| CAS Number | 1585-90-6 | [1] |

| Melting Point | 66-67 °C | [1] |

| Boiling Point | 130 °C at 0.005 mmHg | |

| Appearance | White to off-white crystalline powder | |

| SMILES | O=C1C=CC(=O)N1CCO | [1] |

| InChI | 1S/C6H7NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,8H,3-4H2 | [1] |

Chemical Structure Visualization

The structure of this compound is characterized by a five-membered maleimide ring attached to an N-substituted hydroxyethyl (B10761427) group. This arrangement is key to its functionality.

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound involves a three-step process starting from maleic anhydride (B1165640) and furan (B31954), which acts as a protecting group for the maleimide double bond.[3]

Step 1: Synthesis of the Furan-Maleic Anhydride Adduct

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve maleic anhydride in ethyl acetate.

-

Add a molar surplus of furan (e.g., 1.1 to 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature (10-30°C) for 2 to 10 hours.

-

The furan-adduct will precipitate as a white solid.

-

Collect the solid by filtration, wash with ethyl acetate, and dry under vacuum.

Step 2: Synthesis of the this compound-Adduct

-

Prepare a slurry of the furan-adduct in ethanol.

-

In a separate vessel, dissolve a molar surplus of ethanolamine (B43304) (e.g., 1.05 to 1.20 equivalents) in ethanol.

-

Add the ethanolamine solution dropwise to the furan-adduct slurry at room temperature with stirring.

-

After the addition is complete, reflux the reaction mixture for approximately 3 to 4 hours.

-

Cool the mixture to room temperature to allow the this compound-adduct to crystallize.

-

Collect the white solid by filtration, wash with ethanol, and dry under vacuum.

Step 3: Deprotection to Yield this compound

-

Add the dried this compound-adduct to a high-boiling point solvent such as xylene.

-

Heat the mixture to 130-150°C to initiate the retro-Diels-Alder reaction, which releases the furan protecting group.

-

Bubbling nitrogen through the reaction mixture can help to remove the liberated furan.

-

Upon cooling, this compound will crystallize as a white solid.

-

Collect the product by filtration, wash with an appropriate solvent, and dry.

General Protocol for Protein Bioconjugation

The maleimide group of HEMI reacts specifically with free sulfhydryl (thiol) groups, most commonly from cysteine residues in proteins, via a Michael addition reaction. This reaction is highly efficient and proceeds under mild conditions.

Materials:

-

Protein with at least one free cysteine residue

-

This compound (HEMI)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-thiol containing buffer, pH 6.5-7.5, degassed.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching reagent: Cysteine or β-mercaptoethanol.

-

Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis.

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If the cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-50 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to the addition of HEMI, typically by a desalting column.

-

Conjugation Reaction: Prepare a stock solution of HEMI in a suitable organic solvent like DMSO or DMF. Add a 5-20 fold molar excess of the HEMI solution to the protein solution.

-

Incubation: Gently mix the reaction and allow it to proceed for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if the final conjugate is light-sensitive.

-

(Optional) Quenching: To stop the reaction, add a small molecule thiol, such as cysteine, to a final concentration of approximately 10 mM to react with any excess HEMI.

-

Purification: Remove unreacted HEMI and other small molecules from the protein conjugate using a desalting column or through dialysis against a suitable buffer.

Key Reactions and Workflows

Michael Addition with Thiols

The primary utility of this compound in bioconjugation stems from its highly specific and efficient reaction with thiols. This reaction, a Michael addition, forms a stable thioether bond.

Experimental Workflow for Protein Labeling

The process of labeling a protein with this compound follows a logical sequence of steps to ensure efficient and specific conjugation.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable reagent in several areas:

-

Antibody-Drug Conjugates (ADCs): The maleimide group can be used to attach a cytotoxic drug to a monoclonal antibody via a cysteine residue. The hydroxyl group can be further modified to attach a linker or another molecule.

-

Protein Labeling: Fluorescent dyes, biotin, or other reporter molecules functionalized with a group that can react with the hydroxyl moiety of HEMI can be used to create thiol-reactive probes for protein labeling and detection.

-

Polymer and Hydrogel Synthesis: HEMI can be incorporated into polymer chains to create functional materials. The maleimide groups can then be used for cross-linking or for immobilizing biomolecules.

-

Surface Modification: The hydroxyl group can be used to attach HEMI to a surface, presenting the maleimide group for the subsequent capture of thiol-containing molecules.

References

An In-depth Technical Guide to N-(2-Hydroxyethyl)maleimide: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Hydroxyethyl)maleimide, a crucial bifunctional linker in the fields of bioconjugation, diagnostics, and pharmaceutical sciences. This document details its chemical properties, outlines its primary applications, and provides detailed experimental protocols for its use in conjugating molecules to proteins, with a particular focus on its role in the development of Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

This compound is a chemical compound valued for its utility as a crosslinking agent.[1] Its structure features two key functional groups: a maleimide (B117702) group and a hydroxyl group. The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins, allowing for the formation of stable thioether bonds under mild reaction conditions.[2][] The hydroxyl group provides a site for further chemical modification, enabling the attachment of a wide range of molecules.[2]

| Property | Value | Reference |

| CAS Number | 1585-90-6 | [2][4][5] |

| Molecular Weight | 141.12 g/mol | [2][4][5][6] |

| Molecular Formula | C₆H₇NO₃ | [4][5] |

| Synonyms | HEMI, 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione | [7] |

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various scientific applications:

-

Bioconjugation: It is widely used to create stable linkages between biomolecules, such as proteins and antibodies.[4] This is fundamental in the development of targeted therapies and diagnostic agents.

-

Antibody-Drug Conjugates (ADCs): In the field of oncology, this compound serves as a linker to attach potent cytotoxic drugs to monoclonal antibodies.[] This approach enables the targeted delivery of the drug to cancer cells, minimizing off-target toxicity.[]

-

Diagnostics: The compound is instrumental in the development of diagnostic assays by facilitating the labeling of biomolecules for imaging and detection.[4]

-

Material Science: It is used in the creation of advanced materials like hydrogels for applications in tissue engineering and wound healing.[4]

-

Polymer Chemistry: this compound acts as a building block in the synthesis of functional polymers for coatings and adhesives.[4]

Experimental Protocol: Protein Conjugation with this compound

The following is a general protocol for the conjugation of this compound to proteins containing cysteine residues. This protocol may require optimization for specific proteins and applications.

Materials:

-

Protein containing free thiol groups

-

This compound

-

Degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5)[5][8]

-

Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine) (optional)[5][8]

-

Purification system (e.g., gel filtration, HPLC, FPLC, or electrophoresis)[5][8]

Procedure:

-

Protein Preparation:

-

This compound Solution Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.[9] The concentration can be adjusted based on the desired molar excess for the conjugation reaction.

-

-

Conjugation Reaction:

-

Purification:

-

Remove excess, unreacted this compound and other small molecules from the conjugated protein using a suitable purification method such as gel filtration, HPLC, or dialysis.[5]

-

Caption: Experimental workflow for protein conjugation.

Application in Antibody-Drug Conjugate (ADC) Development

This compound plays a critical role as a linker in the construction of ADCs. The maleimide end of the molecule covalently attaches to cysteine residues on the antibody, while the hydroxyl end can be derivatized to connect to a cytotoxic drug. This forms a stable conjugate that can circulate in the bloodstream, recognize and bind to target antigens on cancer cells, and then release the cytotoxic payload, leading to cell death.

Caption: Logical flow of ADC development and action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 1585-90-6 | AxisPharm [axispharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. jepolydesign.com [jepolydesign.com]

- 7. This compound | C6H7NO3 | CID 458487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. resources.tocris.com [resources.tocris.com]

An In-depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)maleimide: Pathway and Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Hydroxyethyl)maleimide, a valuable bifunctional molecule widely utilized in bioconjugation, polymer chemistry, and materials science. The document details the primary synthetic pathways, reaction mechanisms, experimental protocols, and quantitative data to facilitate its reproducible synthesis in a laboratory setting.

Introduction

This compound (HEM) is a cross-linking agent and a key building block in the development of novel biomaterials and therapeutics. Its structure incorporates a reactive maleimide (B117702) group, which readily undergoes Michael addition with thiols (such as cysteine residues in proteins), and a hydroxyl group that can be further functionalized. This dual reactivity makes it an ideal linker for attaching molecules to surfaces, creating hydrogels, and synthesizing antibody-drug conjugates. Understanding the nuances of its synthesis is critical for obtaining high-purity material essential for these sensitive applications.

Synthesis Pathways

The most common and direct method for synthesizing this compound involves the reaction of maleic anhydride (B1165640) with 2-aminoethanol (ethanolamine). This process typically occurs in two stages: the formation of an intermediate N-(2-hydroxyethyl)maleamic acid, followed by a cyclodehydration step to yield the final maleimide product. Variations of this core method exist, primarily differing in the solvent, temperature, and the strategy used to effect the final ring closure.

A key challenge in this synthesis is preventing polymerization of the maleimide product and side reactions involving the hydroxyl group. One refined approach employs a furan (B31954) protection-deprotection strategy to shield the maleimide double bond during the initial reaction steps, thus improving yield and purity.

Direct Condensation and Cyclization

This is the most straightforward approach. Maleic anhydride is reacted with ethanolamine (B43304) to form the maleamic acid intermediate. Subsequent heating, often in the presence of a dehydrating agent and a catalyst, induces ring closure.

Furan-Protected Synthesis

To circumvent potential polymerization and side reactions, the double bond of maleic anhydride can be protected via a Diels-Alder reaction with furan. The resulting adduct is then reacted with ethanolamine and cyclized. The final step involves a retro-Diels-Alder reaction to deprotect the maleimide double bond, typically by heating.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthetic pathways, providing a comparative overview for researchers to select the most suitable method based on their specific needs for yield, purity, and reaction time.

| Synthesis Pathway | Key Reactants | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference(s) |

| Direct Method: Two-Step | Maleic anhydride, Ethanolamine, Acetic anhydride, Sodium acetate (B1210297) | Acetic acid or Toluene (B28343) | 25 (step 1), Reflux (step 2) | 2-4 (step 1), 3-5 (step 2) | 60-85 | [1] |

| Direct Method: One-Pot | Maleic anhydride, Ethanolamine | Toluene | Reflux | 8-12 | 50-70 | [2] |

| Furan-Protected Method | Maleic anhydride, Furan, Ethanolamine | Toluene, Ethanol | 25-80 (protection), Reflux (amidation/cyclization), 110-140 (deprotection) | 6-12 (protection), 4-6 (amidation), 2-4 (deprotection) | 75-90 | [3] |

Experimental Protocols

Protocol for Direct Two-Step Synthesis

Step 1: Synthesis of N-(2-Hydroxyethyl)maleamic acid

-

Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or acetone (B3395972) at room temperature.

-

Slowly add a solution of ethanolamine (1.0 eq) in the same solvent dropwise to the maleic anhydride solution with stirring. An exothermic reaction will occur.

-

Continue stirring the mixture at room temperature for 2-4 hours, during which a white precipitate of N-(2-hydroxyethyl)maleamic acid will form.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Cyclodehydration to this compound

-

Suspend the dried N-(2-hydroxyethyl)maleamic acid (1.0 eq) in acetic anhydride (3-5 eq).

-

Add anhydrous sodium acetate (0.1-0.2 eq) as a catalyst.

-

Heat the mixture to reflux (around 100-120 °C) for 3-5 hours. The solution should become clear.

-

Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water to remove acetic acid and salts, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Protocol for Furan-Protected Synthesis

Step 1: Protection of Maleic Anhydride

-

Dissolve maleic anhydride (1.0 eq) in a solvent like toluene at room temperature.

-

Add furan (1.1-1.2 eq) and stir the mixture at room temperature for 6-12 hours.

-

The Diels-Alder adduct will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent like hexane, and dry.

Step 2: Amidation and Cyclization

-

Suspend the furan-protected maleic anhydride adduct (1.0 eq) in ethanol.

-

Add ethanolamine (1.0-1.1 eq) dropwise and then heat the mixture to reflux for 4-6 hours.

-

Upon cooling, the N-(2-hydroxyethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide will crystallize.

-

Collect the product by filtration, wash with cold ethanol, and dry.

Step 3: Deprotection

-

Dissolve the protected maleimide in a high-boiling solvent such as toluene or xylene.

-

Heat the solution to reflux (110-140 °C) for 2-4 hours to induce the retro-Diels-Alder reaction. The furan will be released as a volatile byproduct.

-

Cool the solution to allow the this compound to crystallize.

-

Collect the pure product by filtration, wash with a cold non-polar solvent, and dry under vacuum.

Reaction Mechanism

The synthesis of this compound from maleic anhydride and ethanolamine proceeds through a well-defined two-step mechanism:

-

Nucleophilic Acyl Substitution: The reaction is initiated by the nucleophilic attack of the amino group of ethanolamine on one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent proton transfer results in the formation of the stable N-(2-hydroxyethyl)maleamic acid. This step is generally fast and exothermic.

-

Intramolecular Cyclodehydration: The second step involves the cyclization of the maleamic acid to form the five-membered imide ring. This is an intramolecular nucleophilic acyl substitution where the amide nitrogen attacks the carboxylic acid carbon. This process is typically slower and requires energy input (heating) and often a catalyst. The reaction proceeds through a tetrahedral intermediate, which then eliminates a molecule of water to form the stable maleimide ring. The use of a dehydrating agent like acetic anhydride facilitates the removal of water, driving the equilibrium towards the product.

Visualizations

Caption: Overview of the primary synthetic pathways to this compound.

Caption: Step-by-step reaction mechanism for the synthesis of this compound.

References

An In-depth Technical Guide to Thiol-Reactive Linkers for Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiol-reactive linkers, essential tools for the precise covalent modification of proteins. We will delve into the chemistry of the most common classes of thiol-reactive linkers, their stability, and their applications, with a particular focus on the development of antibody-drug conjugates (ADCs). Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.

Introduction to Thiol-Reactive Linkers

Thiol-reactive linkers are chemical moieties designed to specifically react with the sulfhydryl group (-SH) of cysteine residues within proteins.[1] This specificity is highly advantageous as the relatively low abundance of cysteine compared to other amino acids, such as lysine, allows for more site-specific protein modification.[2] Cysteine residues are often found in disulfide bonds (-S-S-), which are crucial for maintaining the tertiary and quaternary structure of proteins.[3][4] To make these cysteines available for conjugation, the disulfide bonds must first be reduced to free sulfhydryl groups.[1][4]

The ability to selectively target cysteine residues has made thiol-reactive linkers indispensable in various bioconjugation applications, including protein labeling, crosslinking studies, and the synthesis of therapeutic conjugates like antibody-drug conjugates (ADCs).[1]

Major Classes of Thiol-Reactive Linkers

The most widely used thiol-reactive linkers fall into four main categories: maleimides, haloacetyls, pyridyl disulfides, and vinyl sulfones. Each class possesses a distinct reaction mechanism, influencing the stability of the resulting conjugate and the optimal reaction conditions.

Maleimides

Maleimides are the most common and well-characterized class of thiol-reactive linkers.[5] They react with thiols via a Michael addition mechanism, forming a stable thiosuccinimide linkage.[6][7] This reaction is highly efficient and chemoselective for thiols at a pH range of 6.5-7.5.[7][8] At neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[8]

dot

Caption: Reaction mechanism of a maleimide (B117702) with a protein thiol.

Haloacetyls (Iodoacetamides and Bromoacetamides)

Haloacetyls, such as iodoacetamides and bromoacetamides, react with thiols through a nucleophilic substitution (SN2) reaction, forming a stable thioether bond.[2] This reaction is generally slower than the maleimide-thiol reaction and often requires a slightly higher pH to proceed efficiently.[9] While the resulting thioether bond is very stable, a key consideration is that haloacetyls can also react with other nucleophilic amino acid side chains, such as histidine and methionine, particularly at higher pH values, leading to a decrease in specificity.[2][10]

dot

Caption: Reaction mechanism of a haloacetyl linker with a protein thiol.

Pyridyl Disulfides

Pyridyl disulfide linkers react with thiols via a thiol-disulfide exchange reaction. This reaction forms a new disulfide bond between the linker and the protein, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the reaction progress.[11][12] A key feature of the resulting disulfide linkage is its susceptibility to cleavage under reducing conditions, such as those found within the intracellular environment.[13] This makes pyridyl disulfide linkers particularly useful for applications requiring the release of a conjugated molecule inside a cell.[14]

dot

Caption: Reaction of a pyridyl disulfide linker with a protein thiol.

Vinyl Sulfones

Vinyl sulfones react with thiols through a Michael addition reaction, similar to maleimides.[15] The reaction rate of vinyl sulfones is generally slower than that of maleimides but they form a very stable thioether linkage.[16] An advantage of vinyl sulfones is their higher stability in aqueous solutions compared to maleimides, which can be prone to hydrolysis.[17]

Quantitative Comparison of Thiol-Reactive Linkers

The choice of a thiol-reactive linker often depends on the specific application, requiring a balance between reaction efficiency, selectivity, and the stability of the final conjugate. The following tables summarize key quantitative data for the different classes of linkers.

Table 1: Reaction Kinetics of Thiol-Reactive Linkers

| Linker Class | Reaction Type | Optimal pH | Relative Reaction Rate | Rate Constant (approximate) |

| Maleimides | Michael Addition | 6.5 - 7.5[7][8] | Very Fast[13] | ~103 M-1s-1 |

| Haloacetyls | SN2 | 7.0 - 8.5[2] | Moderate | ~1-10 M-1s-1 |

| Pyridyl Disulfides | Thiol-Disulfide Exchange | 4.0 - 9.0[12][18] | Fast | ~102 M-1s-1 |

| Vinyl Sulfones | Michael Addition | 8.0 - 9.0 | Slower than Maleimides[16] | ~10 M-1s-1 |

Table 2: Stability of Thiol-Reactive Linker Adducts

| Linker Adduct | Bond Type | Stability in Plasma | Key Instability Pathway | Half-life (t1/2) |

| Thiosuccinimide (from Maleimide) | Thioether | Moderate[19] | Retro-Michael Reaction[1][8] | 12 - 88 days (in rat plasma, sequence dependent)[20] |

| Thioether (from Haloacetyl) | Thioether | High | Generally stable | Very long |

| Disulfide (from Pyridyl Disulfide) | Disulfide | Low (in reducing environments) | Reduction by thiols (e.g., glutathione) | Minutes to hours (in reducing conditions)[2] |

| Thioether (from Vinyl Sulfone) | Thioether | High | Generally stable | Very long |

Note: Half-life values can vary significantly depending on the specific molecule, local chemical environment, and in vivo conditions.

Stability of Maleimide Conjugates: A Deeper Look

While maleimide conjugation is widely used, the stability of the resulting thiosuccinimide linkage is a critical consideration, particularly for in vivo applications. The thiosuccinimide adduct can undergo a retro-Michael reaction, leading to deconjugation and potential "payload migration" where the released maleimide reacts with other thiols in the biological system, such as serum albumin.[8]

Two competing reactions influence the long-term stability of maleimide conjugates in vivo:

-

Retro-Michael Reaction: This reversible reaction leads to the dissociation of the conjugate.[1] The rate of this reaction is influenced by the local chemical environment and the pKa of the thiol.[21]

-

Hydrolysis of the Thiosuccinimide Ring: The thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened structure that is no longer susceptible to the retro-Michael reaction.[7][19] The rate of hydrolysis is pH-dependent, increasing with higher pH, and can be accelerated by electron-withdrawing groups on the maleimide nitrogen.[3][22] Some studies have shown that N-aryl maleimides hydrolyze faster and form more stable conjugates compared to N-alkyl maleimides.[3]

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

Thiol-reactive linkers are central to the construction of antibody-drug conjugates (ADCs), a powerful class of cancer therapeutics.[5] ADCs combine the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[23]

dot

Caption: General experimental workflow for creating and analyzing an ADC.

Signaling Pathways Targeted by ADCs

ADCs are designed to target antigens that are overexpressed on the surface of cancer cells. Upon binding to the target antigen, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.[5] Several key signaling pathways are frequently implicated in cancer and are therefore attractive targets for ADC therapy.

-

HER2 Signaling: The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers.[24] ADCs targeting HER2, such as trastuzumab emtansine (T-DM1) and trastuzumab deruxtecan (B607063) (T-DXd), have demonstrated significant clinical success.[5][23] Upon binding to HER2, the ADC is internalized, and the payload is released, disrupting downstream signaling pathways and inducing apoptosis.[5][23]

dot

Caption: Inhibition of HER2 signaling by an antibody-drug conjugate.

-

EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy.[25][26] Overexpression or mutation of EGFR can lead to uncontrolled cell growth and proliferation through downstream pathways such as the PI3K-AKT and RAS-MAPK pathways.[25] ADCs targeting EGFR deliver cytotoxic agents directly to cancer cells, minimizing systemic toxicity.[25]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in protein conjugation using thiol-reactive linkers.

Protocol 1: Reduction of Antibody Disulfide Bonds

Objective: To reduce the interchain disulfide bonds of an antibody to generate free thiol groups for conjugation.

Materials:

-

Antibody solution (e.g., IgG at 5-15 mg/mL)

-

Degassed reaction buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5)[27]

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Prepare the antibody solution in the degassed reaction buffer.[28]

-

Add a 10- to 100-fold molar excess of TCEP to the antibody solution.[27]

-

Flush the reaction vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature.[28]

-

The reduced antibody is now ready for conjugation. It is recommended to proceed to the conjugation step immediately to prevent re-oxidation of the thiols.

Protocol 2: Protein Conjugation with a Maleimide Linker

Objective: To conjugate a maleimide-functionalized molecule (e.g., a dye or drug-linker) to the free thiols of a reduced protein.

Materials:

-

Reduced protein solution (from Protocol 1)

-

Maleimide reagent

-

Anhydrous DMSO or DMF

-

Inert gas

Procedure:

-

Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[27]

-

While gently stirring the reduced protein solution, add the maleimide stock solution to achieve a final molar ratio of maleimide to protein between 10:1 and 20:1.[27]

-

Flush the reaction vial with an inert gas, seal, and protect from light.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[28]

-

Proceed to the purification step to remove excess, unreacted maleimide reagent.

Protocol 3: Purification by Size-Exclusion Chromatography (SEC)

Objective: To separate the protein conjugate from unreacted small molecules.

Materials:

-

Conjugation reaction mixture (from Protocol 2)

-

SEC column (e.g., Sephadex G-25)

-

Elution buffer (e.g., PBS)

Procedure:

-

Equilibrate the SEC column with the elution buffer.[28]

-

Load the conjugation reaction mixture onto the column.

-

Elute the column with the elution buffer. The protein conjugate will typically elute in the void volume as the first peak, while the smaller, unreacted molecules will be retained and elute later.[28]

-

Collect the fractions corresponding to the protein conjugate peak.

Protocol 4: Characterization of the Conjugate

Objective: To determine the purity, integrity, and drug-to-antibody ratio (DAR) of the ADC.

5.4.1. Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for analyzing ADCs based on their hydrophobicity.[9][29] The addition of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.[29]

General HIC Procedure:

-

Equilibrate the HIC column with a high-salt mobile phase (e.g., containing ammonium (B1175870) sulfate).[9]

-

Inject the purified ADC sample.

-

Elute the ADC species using a decreasing salt gradient. Species with a higher DAR will be more hydrophobic and will elute later (at a lower salt concentration).[18]

-

The relative peak areas can be used to determine the distribution of different DAR species and to calculate the average DAR.[29]

5.4.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the precise molecular weight of the conjugate and to confirm the number of conjugated molecules.[10][11]

General MS Procedure for Intact ADC Analysis:

-

The purified ADC sample is typically analyzed by liquid chromatography-mass spectrometry (LC-MS).[30]

-

The resulting mass spectrum will show a distribution of peaks corresponding to the different DAR species.

-

The mass of each peak can be used to confirm the number of conjugated drug-linkers.

-

Peptide mapping, which involves digesting the ADC into smaller peptides followed by MS analysis, can be used to identify the specific cysteine residues that have been conjugated.[12][31]

Conclusion

Thiol-reactive linkers are a cornerstone of modern bioconjugation, enabling the creation of precisely modified proteins for a wide range of research and therapeutic applications. Understanding the distinct chemistries, reaction kinetics, and stability profiles of the different classes of thiol-reactive linkers is crucial for selecting the optimal tool for a given application. As the field of bioconjugation continues to evolve, particularly in the development of next-generation ADCs, a thorough grasp of these fundamental principles will remain essential for driving innovation and success.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. vectorlabs.com [vectorlabs.com]

- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nuvisan.com [nuvisan.com]

- 11. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]

- 12. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. tandfonline.com [tandfonline.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. Novel development strategies and challenges for anti-Her2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]

- 26. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 27. alfa-chemistry.com [alfa-chemistry.com]

- 28. biotium.com [biotium.com]

- 29. cellmosaic.com [cellmosaic.com]

- 30. enovatia.com [enovatia.com]

- 31. curirx.com [curirx.com]

Understanding maleimide chemistry for protein modification

An In-depth Technical Guide to Maleimide (B117702) Chemistry for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of maleimide-based chemistry for the covalent modification of proteins. It covers the core chemical principles, reaction kinetics, stability considerations, and practical applications, with a focus on providing actionable data and detailed experimental protocols for professionals in research and drug development.

Core Principles of Maleimide Chemistry

Maleimide chemistry is a cornerstone of bioconjugation, valued for its high efficiency and specificity.[1] The primary reaction involves the covalent modification of sulfhydryl (thiol) groups, which are predominantly found in the side chains of cysteine residues within proteins.[2]

Reaction Mechanism: Thiol-Maleimide Michael Addition

The reaction between a maleimide and a thiol proceeds through a Michael addition mechanism.[1][3] In this reaction, the nucleophilic thiol group attacks one of the electron-deficient carbon atoms of the maleimide's double bond. This process forms a stable, covalent thioether bond.[] The reaction is highly efficient and can proceed under mild, physiological conditions without the need for a catalyst.[1]

Specificity and pH Dependence

The high selectivity of the maleimide-thiol reaction is one of its most significant advantages. The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[5][6]

-

Optimal pH (6.5-7.5): In this range, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form (RS⁻), which readily reacts with the maleimide. The reaction with amines is significantly slower, making the conjugation highly specific. At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[7][8]

-

Acidic pH (<6.5): The reaction rate slows considerably as the thiol group becomes protonated, reducing its nucleophilicity.[6]

-

Alkaline pH (>7.5): The reaction with primary amines (e.g., lysine (B10760008) residues) becomes more competitive, leading to a loss of selectivity. Furthermore, the maleimide group itself is susceptible to hydrolysis at higher pH, which opens the ring to form a non-reactive maleamic acid.[5][7]

Stability and Potential Side Reactions

While the thioether bond is generally stable, its integrity can be compromised under certain conditions. Understanding these factors is critical for the development of robust bioconjugates, particularly for in vivo applications like antibody-drug conjugates (ADCs).

Reversibility and Thiol Exchange

The maleimide-thiol linkage can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[1][9] This reversibility can be problematic in biological systems where high concentrations of other thiols, such as glutathione, are present. The free maleimide can then react with other molecules, leading to off-target effects.[10]

Hydrolysis

The maleimide ring is susceptible to hydrolysis.

-

Pre-conjugation Hydrolysis: If the maleimide reagent hydrolyzes before reacting with the target thiol, it becomes inactive. Therefore, maleimide reagents should be stored in anhydrous solvents like DMSO or DMF and freshly prepared for use.[1][7]

-

Post-conjugation Hydrolysis: After the thioether bond has formed, hydrolysis of the succinimide (B58015) ring can occur. This ring-opening is often beneficial, as it creates a more stable product that is resistant to the retro-Michael reaction and subsequent thiol exchange.[11][12] Some next-generation maleimide linkers are designed to promote rapid hydrolysis post-conjugation to enhance in vivo stability.[13]

Thiazine (B8601807) Rearrangement

A notable side reaction can occur when modifying a peptide or protein at an unprotected N-terminal cysteine. The N-terminal amine can attack the succinimide ring of the conjugate, leading to a "thiazine rearrangement." This results in the formation of a six-membered thiazine ring, altering the structure of the linkage.[3][14] This rearrangement can be minimized by performing the conjugation at a slightly acidic pH (around 5-6) or by acetylating the N-terminal amine.[3]

Quantitative Data Summary

The efficiency and stability of maleimide conjugation are influenced by various parameters. The following tables summarize key quantitative data from the literature.

Table 1: Recommended Reaction Conditions & Performance

| Parameter | Recommended Condition | Expected Outcome/Efficiency | Reference(s) |

|---|---|---|---|

| pH | 6.5 - 7.5 | Optimal rate and high selectivity for thiols. | [5][6][8] |

| Temperature | 4°C to 25°C (Room Temp) | Reaction is faster at room temperature. 4°C is used for sensitive proteins. | [8][15] |

| Reaction Time | 2 hours at RT; Overnight at 4°C | Varies with reactants; typically high conversion. | [16][17] |

| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | Drives reaction to completion. Ratio should be optimized for each protein. | [17][18] |

| Buffer | PBS, Tris, HEPES (thiol-free) | Maintains pH and protein stability. | [15][18] |

| Conjugation Efficiency | Variable | 84 ± 4% (cRGDfK peptide); 58 ± 12% (11A4 nanobody). |[19] |

Table 2: Stability of Maleimide-Thiol Adducts

| Condition/Factor | Observation | Implication | Reference(s) |

|---|---|---|---|

| Retro-Michael Reaction | Thioether bond is reversible, especially in the presence of competing thiols. | Can lead to payload loss and off-target effects in vivo. | [1][20] |

| Ring Hydrolysis | Hydrolysis of the succinimide ring post-conjugation stabilizes the linkage. | Increases in vivo stability by preventing the retro-Michael reaction. | [11][12] |

| Electron-withdrawing N-substituents | Greatly accelerate the rate of stabilizing ring-opening hydrolysis. | Allows for the design of maleimides that rapidly form stable adducts. | [12] |

| Mechanical Stretching | Applying force (e.g., via ultrasonication) can stabilize the adduct by promoting hydrolysis over the retro-Michael reaction. | A novel mechanochemical approach to enhance conjugate stability. |[9][21] |

Applications in Research and Drug Development

The reliability and specificity of maleimide chemistry have made it indispensable for numerous applications.

Antibody-Drug Conjugates (ADCs)

Maleimide chemistry is a dominant method for creating ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells.[1][] In a common approach, the interchain disulfide bonds of an antibody are partially reduced to yield free cysteine thiols, which are then conjugated to a drug-linker payload containing a maleimide group.[23] The stability of this linkage is paramount to ensure the drug remains attached to the antibody in circulation and is only released at the target site.[11]

Protein Labeling and Detection

Maleimides are widely used to attach probes to proteins for research purposes. This includes:

-

Fluorescent Dyes: For tracking protein localization and dynamics in cellular imaging.[19]

-

Biotin: For affinity purification and detection via streptavidin-based assays.

-

Redox Probes: For studying redox signaling pathways by selectively labeling cysteines in their reduced state.[8]

Surface and Nanoparticle Functionalization

Maleimide-functionalized surfaces or nanoparticles can be used to immobilize proteins in a specific orientation.[2] This is crucial for applications such as biosensors, diagnostic assays, and creating targeted therapeutic delivery systems.[2][]

Experimental Protocols

This section provides a generalized, detailed methodology for labeling a protein with a maleimide-functionalized reagent.

Materials and Reagents

-

Protein: Target protein with at least one free cysteine residue.

-

Maleimide Reagent: e.g., Maleimide-PEG4-Biotin, Fluorescein-5-Maleimide.

-

Reaction Buffer: Degassed PBS, Tris, or HEPES, pH 7.0-7.5. Avoid buffers containing thiols.

-

Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) hydrochloride. TCEP is preferred over DTT as it does not contain a thiol and does not need to be removed prior to conjugation.[5][24]

-

Anhydrous Solvent: DMSO or DMF.

-

Quenching Reagent (Optional): L-cysteine or β-mercaptoethanol.

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or HPLC system.

Step-by-Step Methodology

Step 1: Preparation of Protein Solution [16][18]

-

Dissolve the protein to be labeled in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of any thiol-containing compounds. If a chelating agent is needed to prevent re-oxidation of thiols, EDTA can be included at 1-5 mM.[24]

Step 2: Reduction of Disulfide Bonds (Optional) [15][25]

-

If the target cysteines are involved in disulfide bonds, they must be reduced.

-

Add a 10- to 100-fold molar excess of TCEP to the protein solution.

-

Incubate for 20-60 minutes at room temperature. The protein solution with TCEP can typically be used directly in the next step.

Step 3: Preparation of Maleimide Stock Solution [16][17]

-

Allow the vial of the maleimide reagent to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution (e.g., 10 mM) by dissolving the maleimide reagent in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.

-

This solution should be prepared fresh immediately before use.

Step 4: Conjugation Reaction [6][17]

-

Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide reagent to protein is a common starting point).

-

Add the maleimide solution slowly while gently stirring or vortexing the protein solution.

-

Protect the reaction from light, especially if using a fluorescent maleimide.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

Step 5: Purification of the Conjugate [15][19]

-

After the incubation is complete, remove the excess, unreacted maleimide reagent and other small molecules.

-

The most common method is size-exclusion chromatography (gel filtration). Load the reaction mixture onto a column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

The labeled protein will elute in the void volume, while smaller molecules will be retained.

-

Collect the fractions containing the protein and pool them.

Step 6: Characterization - Determination of Degree of Labeling (DOL) [16][17] The DOL is the average number of maleimide molecules conjugated to each protein molecule. For a fluorescent dye, it can be calculated spectrophotometrically.

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ).

-

Calculate the concentration of the protein using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein Where:

-

CF is the correction factor for the dye at 280 nm (A₂₈₀ / Aₘₐₓ of the free dye).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the concentration of the dye: Dye Concentration (M) = Aₘₐₓ / ε_dye Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

-

Calculate the DOL: DOL = Dye Concentration / Protein Concentration

Conclusion

Maleimide chemistry provides a robust and highly specific method for modifying cysteine residues in proteins. Its utility in creating precisely engineered bioconjugates has made it a vital tool in both fundamental research and the development of advanced therapeutics like ADCs.[1][] Successful application requires a thorough understanding of the reaction's pH sensitivity, the stability of the resulting linkage, and potential side reactions. By carefully controlling reaction conditions and considering strategies to enhance conjugate stability, researchers can effectively leverage this powerful chemistry to advance their scientific and therapeutic goals.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. Maleimide Modification - CD Bioparticles [cd-bioparticles.com]

- 3. bachem.com [bachem.com]

- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lumiprobe.com [lumiprobe.com]

- 16. biotium.com [biotium.com]

- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 20. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Maleimide–thiol adducts stabilized through stretching | Semantic Scholar [semanticscholar.org]

- 23. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

N-(2-Hydroxyethyl)maleimide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

N-(2-Hydroxyethyl)maleimide (NHEM) is a valuable bifunctional crosslinking reagent widely utilized in bioconjugation, drug delivery, and materials science. Its utility stems from the presence of a thiol-reactive maleimide (B117702) group and a modifiable hydroxyl group.[1] A thorough understanding of its solubility and stability is paramount for the successful design and execution of experimental protocols, ensuring reproducibility and the integrity of the final conjugate. This technical guide provides a comprehensive overview of the available data on the solubility and stability of NHEM, alongside detailed experimental protocols for their determination.

Core Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₇NO₃ | [2] |

| Molecular Weight | 141.12 g/mol | [2] |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 66-67 °C | [3] |

| CAS Number | 1585-90-6 | [3] |

Solubility Data

The solubility of this compound can vary significantly depending on the solvent system. While one source describes it as insoluble in water at room temperature but soluble in ethanol (B145695) and other organic solvents[4], another computational analysis predicts it to be "very soluble" with a calculated solubility of 29.6 mg/mL (0.21 mol/L).[4] This discrepancy highlights the importance of empirical determination of solubility in the specific solvent systems to be used in an experiment.

| Solvent | Reported Solubility | Data Type |

| Water | Insoluble at room temperature | Qualitative |

| Water | 29.6 mg/mL (0.21 mol/L) | Calculated (LogS = -0.68)[4] |

| Ethanol | Soluble | Qualitative[4] |

| Organic Solvents | Soluble | Qualitative[4] |

Stability Profile

The stability of this compound, like other N-substituted maleimides, is primarily influenced by the hydrolysis of the maleimide ring to form a non-reactive maleamic acid derivative. This hydrolysis is highly dependent on the pH of the solution.

pH-Dependent Hydrolysis:

The maleimide ring is susceptible to hydroxide-ion-catalyzed hydrolysis. The rate of hydrolysis is generally low at acidic pH and increases significantly as the pH becomes alkaline.[5][6] For maleimides, the reaction with sulfhydryl groups is most efficient and specific in the pH range of 6.5-7.5.[7] Above pH 7.5, the rate of hydrolysis of the maleimide ring increases, and the reagent can also exhibit reactivity towards primary amines.[7]

General Recommendations for Storage and Handling:

-

Solid Form: Store as a solid at 2-8°C, protected from moisture.[3]

-

In Solution: Prepare solutions of this compound immediately before use to minimize hydrolysis.[7] If storage of a stock solution is necessary, it is advisable to prepare it in an anhydrous organic solvent such as DMSO or DMF and store it at -20°C or -80°C.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in an aqueous buffer.

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Orbital shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a supersaturated solution of this compound in PBS (e.g., add 50 mg of NHEM to 1 mL of PBS in a glass vial).

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

After 24 hours, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the clear supernatant.

-

Prepare a series of dilutions of the supernatant in PBS.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method. A reverse-phase C18 column is typically suitable. The mobile phase could consist of a gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid. Detection can be performed at a wavelength where NHEM has a strong absorbance (e.g., around 300 nm).

-

Prepare a calibration curve using known concentrations of this compound to accurately determine the concentration in the saturated solution.

-

Calculate the solubility in mg/mL or mol/L.

Protocol 2: Assessment of Stability in Aqueous Solution (HPLC-Based Method)

This protocol allows for the determination of the rate of hydrolysis of this compound at different pH values and temperatures.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0)

-

Temperature-controlled incubator or water bath

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.

-

For each pH condition to be tested, dilute the stock solution into the pre-warmed aqueous buffer to a final concentration of, for example, 1 mM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

-

Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately quench the hydrolysis reaction by diluting the aliquot in a mobile phase or a low pH buffer.

-

Analyze the samples by HPLC to determine the remaining concentration of intact this compound. The appearance of a new peak corresponding to the hydrolyzed product (maleamic acid) can also be monitored.

-

Plot the natural logarithm of the concentration of this compound versus time.

-

The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k) for the hydrolysis reaction.

-

The half-life (t₁/₂) of this compound under each condition can be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

The following diagrams illustrate key concepts related to the stability and experimental workflow for this compound.

References

- 1. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H7NO3 | CID 458487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 1585-90-6 [sigmaaldrich.com]

- 4. This compound | Pyrrolines | Ambeed.com [ambeed.com]

- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Basic principles of using maleimides in research

An In-depth Technical Guide to the Core Principles of Using Maleimides in Research

Introduction

Maleimide (B117702) chemistry is a cornerstone of bioconjugation, providing a robust and highly selective method for covalently linking molecules.[1] The foundation of its utility lies in the specific and efficient reaction between a maleimide functional group and a thiol (sulfhydryl) group, typically found in the cysteine residues of proteins and peptides.[1][2] This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions, making it an invaluable tool for researchers, scientists, and drug development professionals.[3][4][] This guide delves into the core principles of maleimide chemistry, offering a comprehensive overview of its mechanism, applications, experimental protocols, and critical considerations for its successful implementation in a research setting.

Core Principles of the Maleimide-Thiol Reaction

The widespread adoption of maleimide chemistry stems from its high efficiency, specificity, and ability to proceed under gentle conditions that preserve the biological activity of sensitive molecules.[3][6]

Reaction Mechanism

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[3][4] The thiol group, specifically the nucleophilic thiolate anion (S⁻), attacks one of the electron-deficient double-bonded carbons of the maleimide ring.[7][8] This process results in the formation of a stable thiosuccinimide adduct, which contains a covalent thioether linkage.[7][9] This reaction is efficient and typically does not require a catalyst, especially in polar solvents.[3]

Caption: The Thiol-Maleimide Michael addition reaction mechanism.

Specificity and pH Dependence

One of the most significant advantages of maleimide chemistry is its high selectivity for thiol groups.[] This specificity is highly dependent on the pH of the reaction medium.

-

Optimal pH (6.5 - 7.5): In this range, the reaction is highly chemoselective for thiols.[7][11] The reaction rate with thiols is approximately 1,000 times faster than with amines at a neutral pH of 7.0.[7][12] This is because the thiol group (pKa ~8.6 for cysteine) is partially deprotonated to its more reactive thiolate form, while primary amines (pKa > 9) remain largely protonated and thus less nucleophilic.[13][14]

-

Alkaline pH (> 8.5): At higher pH values, the reaction with primary amines becomes more competitive as they become deprotonated.[11] Furthermore, the maleimide group itself is more susceptible to hydrolysis at alkaline pH, which opens the ring to form a non-reactive maleamic acid.[][7][11]

-

Acidic pH (< 6.5): The reaction rate slows significantly as the concentration of the reactive thiolate anion decreases.[15]

Stability of the Thioether Linkage

While the thioether bond formed is generally stable, the thiosuccinimide linkage can be susceptible to a retro-Michael reaction, particularly in the presence of other endogenous thiols like glutathione.[6][9] This can lead to the exchange of the conjugated molecule and potential off-target effects, a critical consideration in drug development.[6][9] Strategies to enhance stability include:

-

Hydrolysis of the Succinimide Ring: The thiosuccinimide ring can be hydrolyzed to form a stable, open-ring structure that is no longer susceptible to the retro-Michael reaction.[9][16] This hydrolysis is favored by certain N-substituents on the original maleimide.[6][17]

-

Next-Generation Maleimides: Novel maleimide derivatives have been developed to create more stable linkages, for instance, through transcyclization reactions.[6][9][18]

Quantitative Data and Reaction Parameters

The success of a maleimide conjugation reaction depends on the careful control of several parameters. The following tables summarize key quantitative data for easy comparison.

Table 1: General Reaction Conditions and Efficiency

| Parameter | Recommended Condition | Expected Efficiency | Rationale & Notes |

| pH | 6.5 - 7.5 | High | Balances thiol reactivity with maleimide stability and minimizes side reactions with amines.[11][12] |

| Temperature | 4°C to Room Temperature (20-25°C) | High | The reaction is faster at room temperature, but 4°C can be used for sensitive proteins.[12] |

| Reaction Time | 1-2 hours at RT; Overnight at 4°C | Varies | Dependent on reactant concentrations and the specific biomolecules involved.[12][19] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | High | A molar excess of the maleimide reagent is typically used to drive the reaction to completion.[12] This should be optimized for each specific application. |

| Protein Concentration | 1 - 10 mg/mL | High | A common concentration range for efficient conjugation.[2][12][19] |

Table 2: Stability of Maleimide Reagents and Conjugates

| Condition | Issue | Mitigation Strategy |

| Aqueous Buffers | Maleimide hydrolysis (ring-opening) | Prepare maleimide solutions fresh in anhydrous, water-miscible solvents like DMSO or DMF.[2][7] Avoid long-term aqueous storage.[7] If necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[15] |

| High pH (>8.5) | Increased rate of hydrolysis | Maintain reaction pH strictly between 6.5 and 7.5.[11] |

| Presence of Thiols (in vivo) | Retro-Michael reaction (cleavage) | Use next-generation maleimides or promote hydrolysis of the thiosuccinimide ring post-conjugation to form a more stable product.[6][9] |

Key Applications in Research and Drug Development

The specificity and efficiency of maleimide chemistry have made it a vital tool in several areas of research.

-

Protein Labeling: Maleimides are widely used to attach fluorescent dyes, biotin, or other probes to proteins for use in imaging, flow cytometry, and immunoassays.[3][12]

-

Antibody-Drug Conjugates (ADCs): In this targeted cancer therapy approach, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor cells.[20] Maleimide chemistry is a common method for attaching the drug payload to cysteine residues on the antibody.[3][20][]

-

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins can improve their solubility, stability, and pharmacokinetic profiles.[][22]

-

Surface Functionalization: Maleimides are used to immobilize proteins and other biomolecules onto surfaces like nanoparticles, beads, or biosensors for diagnostic and therapeutic applications.[3][]

Caption: Conceptual pathway of an ADC using a maleimide-thiol linker.

Experimental Protocols

This section provides a detailed, generalized methodology for labeling a protein with a maleimide-functionalized reagent. Optimization is often required for specific proteins and labels.[12]

Materials

-

Protein containing free thiol groups (e.g., antibody)

-

Maleimide-functionalized reagent (e.g., fluorescent dye, drug linker)

-

Degassed reaction buffer (e.g., PBS, Tris, HEPES at pH 7.0-7.5)[2][23]

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)[12][15]

-

Quenching reagent (e.g., cysteine, 2-mercaptoethanol)[15]

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent[2][23]

-

Purification system (e.g., size-exclusion chromatography/desalting column, dialysis, HPLC)[12][19]

-

Chelating agent: EDTA (optional)[15]

Experimental Workflow

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

Detailed Methodology

-

Protein Preparation and Reduction: a. Dissolve the protein in a degassed reaction buffer to a final concentration of 1-10 mg/mL.[12] Degassing is crucial to prevent the re-oxidation of thiols.[2][12] b. (Optional) If the buffer does not already contain it, add EDTA to a final concentration of 1-5 mM to chelate metal ions that can catalyze thiol oxidation.[15] c. To reduce disulfide bonds and free up cysteine thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution.[12] Incubate for 20-60 minutes at room temperature.[2][15] TCEP is preferred over DTT as it does not contain a thiol group and does not need to be removed before adding the maleimide.[11][15]

-

Labeling Reaction: a. Immediately prior to use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[24] b. Add the maleimide stock solution to the reduced protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point. c. Mix thoroughly and incubate the reaction at room temperature for 1-2 hours or overnight at 4°C, protected from light if using a fluorescent dye.[12]

-

Purification of the Conjugate: a. After incubation, remove the excess, unreacted maleimide reagent. This is essential to stop the reaction and prevent non-specific labeling.[12] The reaction can be quenched by adding a small molecule thiol like cysteine.[15] b. Purify the conjugate using a suitable method such as a desalting column (size-exclusion chromatography), dialysis, or HPLC.[2][12] The choice depends on the properties of the protein and the conjugate.

-

Characterization of the Conjugate: a. Determine the Degree of Labeling (DOL), which is the average number of maleimide molecules conjugated per protein molecule.[12] b. This can often be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the label at its maximum absorbance wavelength. A correction factor is needed to account for the label's absorbance at 280 nm.[12] c. Further characterization by mass spectrometry can confirm the conjugation and assess the homogeneity of the product.[12]

Troubleshooting Common Issues

Caption: Logical relationships for troubleshooting low conjugation efficiency.

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in bioconjugation and drug development.[20] Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules.[20] A thorough understanding of the reaction mechanism, critical parameters like pH, and potential challenges such as reagent and linkage stability is essential for its successful implementation.[20] By following well-defined protocols and carefully controlling the reaction environment, researchers can leverage maleimide chemistry to create innovative and effective bioconjugates for a wide range of applications, from basic research to the development of next-generation therapeutics.[20]

References

- 1. nbinno.com [nbinno.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. bachem.com [bachem.com]

- 6. d-nb.info [d-nb.info]

- 7. vectorlabs.com [vectorlabs.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. kinampark.com [kinampark.com]

- 18. researchgate.net [researchgate.net]

- 19. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 20. benchchem.com [benchchem.com]

- 22. creativepegworks.com [creativepegworks.com]

- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 24. biotium.com [biotium.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-(2-Hydroxyethyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)maleimide (HEM) is a thiol-reactive compound widely used for the covalent labeling of proteins and other biomolecules.[1] The maleimide (B117702) group exhibits high selectivity for the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond.[2][3][4] This specific interaction allows for targeted modification of proteins, enabling a broad range of applications in research and drug development. These applications include the attachment of fluorescent dyes for imaging studies, the conjugation of drugs to antibodies for targeted therapies (Antibody-Drug Conjugates or ADCs), and the immobilization of proteins onto surfaces for assays.[5] The hydroxyl group of HEM can potentially increase its hydrophilicity compared to other maleimide reagents.

This document provides detailed protocols for protein labeling using this compound, including data on reaction parameters and troubleshooting guidelines.

Principle of Reaction

The labeling of proteins with this compound is based on the Michael addition reaction between the maleimide group and the thiol group of a cysteine residue.[6] This reaction is highly specific for thiols within a pH range of 6.5-7.5, where the reaction with amines is significantly slower.[7] The reaction results in the formation of a stable, covalent thioether linkage.[3][4] Disulfide bonds between cysteine residues are unreactive towards maleimides and must be reduced to free thiols prior to labeling.[2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for protein labeling with maleimide reagents. While specific values for this compound may vary depending on the protein and reaction conditions, these tables provide a general guideline for experimental design.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction. Above pH 7.5, reactivity with primary amines increases.[7] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive proteins to minimize degradation. |

| Reaction Time | 2 hours to overnight | Reaction progress should be monitored for optimization. |

| Molar Ratio (HEM:Protein) | 10:1 to 20:1 | A molar excess of the labeling reagent drives the reaction to completion. This should be optimized for each specific protein.[8][9] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[2][4] |

Table 2: Typical Labeling Efficiency and Stoichiometry

| Parameter | Typical Value | Method of Determination |

| Labeling Efficiency | > 90% | Spectrophotometry (measuring absorbance of the label), Mass Spectrometry |

| Degree of Labeling (DOL) | Variable | Spectrophotometry (A280 for protein, λmax for label), Mass Spectrometry |

Table 3: Stability of Labeled Protein

| Condition | Stability | Notes |

| Storage Buffer | PBS or other physiological buffers (pH 7.0-7.5) | Avoid buffers containing thiols. |

| Short-term Storage (days to a week) | 2-8°C, protected from light | Addition of 0.01-0.03% sodium azide (B81097) can prevent microbial growth.[8] |

| Long-term Storage (months to a year) | -20°C or -80°C with 50% glycerol | Addition of a stabilizer like BSA (5-10 mg/mL) is recommended.[8][10] |

Experimental Protocols

Materials

-

Protein of interest (containing at least one free cysteine residue)

-

This compound (HEM)

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[2][3][4]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Solvent for HEM: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[8]

-

Quenching Reagent: Free cysteine or β-mercaptoethanol

-

Purification System: Size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.[3]

Protocol 1: Standard Protein Labeling

This protocol is suitable for proteins with accessible free cysteine residues.

-

Protein Preparation:

-

HEM Stock Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of HEM in anhydrous DMSO or DMF.[8] Vortex to ensure complete dissolution.

-

-

Labeling Reaction:

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent (e.g., free cysteine or β-mercaptoethanol) to a final concentration of 1-10 mM. Incubate for 15-30 minutes.

-

-

Purification of the Labeled Protein:

-

Remove excess, unreacted HEM and the quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.[3]

-

Protocol 2: Labeling of Proteins with Disulfide Bonds